Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
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Overview
Description
Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a compound characterized by the presence of trifluoromethyl groups attached to phenyl and pyridine rings. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate typically involves the use of trifluoromethylation reactions. One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in chemical derivatization and the preparation of zwitterionic salts.
1,3-Bis(trifluoromethyl)benzene: Known for its use in regioselective metalation and subsequent carboxylation reactions.
Uniqueness
Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is unique due to the combination of trifluoromethyl groups on both phenyl and pyridine rings, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns.
Properties
IUPAC Name |
bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10F9NO4/c23-20(24,25)11-3-1-5-14(7-11)35-18(33)16-9-13(22(29,30)31)10-17(32-16)19(34)36-15-6-2-4-12(8-15)21(26,27)28/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWEAZMHLDJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=N2)C(=O)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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